molecular formula C8H8N2O B13100157 6-Amino-1H-indol-1-ol

6-Amino-1H-indol-1-ol

Cat. No.: B13100157
M. Wt: 148.16 g/mol
InChI Key: ABOXAPPMIRGCIO-UHFFFAOYSA-N
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Description

6-Amino-1H-indol-1-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry and drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1H-indol-1-ol typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the amino and hydroxyl groups at the desired positions.

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs large-scale Fischer indole synthesis followed by specific functionalization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1H-indol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Amino-1H-indol-1-ol involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1-hydroxyindol-6-amine

InChI

InChI=1S/C8H8N2O/c9-7-2-1-6-3-4-10(11)8(6)5-7/h1-5,11H,9H2

InChI Key

ABOXAPPMIRGCIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2O)N

Origin of Product

United States

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